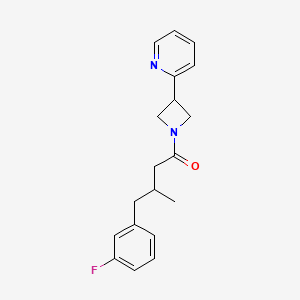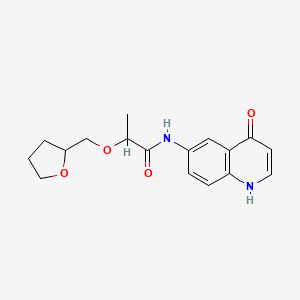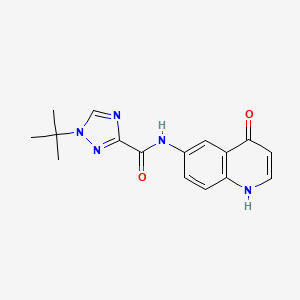
4-(3-Fluorophenyl)-3-methyl-1-(3-pyridin-2-ylazetidin-1-yl)butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Fluorophenyl)-3-methyl-1-(3-pyridin-2-ylazetidin-1-yl)butan-1-one is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Fluorophenyl)-3-methyl-1-(3-pyridin-2-ylazetidin-1-yl)butan-1-one typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Azetidine Ring: The azetidine ring can be synthesized via cyclization reactions involving appropriate precursors such as 3-pyridin-2-ylamines and haloalkanes under basic conditions.
Introduction of the Fluorophenyl Group: The 3-fluorophenyl group can be introduced through a Friedel-Crafts acylation reaction using 3-fluorobenzoyl chloride and an appropriate catalyst like aluminum chloride.
Formation of the Butanone Backbone: The butanone backbone can be constructed through aldol condensation reactions involving methyl ketones and aldehydes, followed by reduction and functional group transformations.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can target the carbonyl group, converting it to alcohols.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of 4-(3-Fluorophenyl)-3-methyl-1-(3-pyridin-2-ylazetidin-1-yl)butanoic acid.
Reduction: Formation of 4-(3-Fluorophenyl)-3-methyl-1-(3-pyridin-2-ylazetidin-1-yl)butanol.
Substitution: Formation of derivatives with substituted groups on the fluorophenyl ring.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of azetidine-containing molecules and their interactions with various reagents.
Biology
In biological research, 4-(3-Fluorophenyl)-3-methyl-1-(3-pyridin-2-ylazetidin-1-yl)butan-1-one is investigated for its potential as a bioactive molecule. Its interactions with biological targets such as enzymes and receptors are of particular interest.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound in the development of new drugs for treating various diseases, including neurological disorders and cancers.
Industry
In the industrial sector, this compound could be used in the synthesis of more complex molecules, serving as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(3-Fluorophenyl)-3-methyl-1-(3-pyridin-2-ylazetidin-1-yl)butan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Chlorophenyl)-3-methyl-1-(3-pyridin-2-ylazetidin-1-yl)butan-1-one
- 4-(3-Bromophenyl)-3-methyl-1-(3-pyridin-2-ylazetidin-1-yl)butan-1-one
- 4-(3-Methylphenyl)-3-methyl-1-(3-pyridin-2-ylazetidin-1-yl)butan-1-one
Uniqueness
The uniqueness of 4-(3-Fluorophenyl)-3-methyl-1-(3-pyridin-2-ylazetidin-1-yl)butan-1-one lies in the presence of the fluorine atom on the phenyl ring. This fluorine atom can significantly influence the compound’s chemical reactivity, biological activity, and pharmacokinetic properties. Compared to its chlorinated or brominated analogs, the fluorinated compound may exhibit different binding affinities and metabolic stability, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
4-(3-fluorophenyl)-3-methyl-1-(3-pyridin-2-ylazetidin-1-yl)butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O/c1-14(9-15-5-4-6-17(20)11-15)10-19(23)22-12-16(13-22)18-7-2-3-8-21-18/h2-8,11,14,16H,9-10,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRTGJMWUPMRJCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=CC=C1)F)CC(=O)N2CC(C2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![cyclopropyl-[(2R)-2-[hydroxy(diphenyl)methyl]pyrrolidin-1-yl]methanone](/img/structure/B6994630.png)
![N-[5-(azetidin-1-yl)-1,3-dimethylpyrazol-4-yl]-4-(3-fluorophenyl)-3-methylbutanamide](/img/structure/B6994637.png)
![N-[5-(azetidin-1-yl)-1,3-dimethylpyrazol-4-yl]-2,3,4,5-tetrafluorobenzamide](/img/structure/B6994641.png)
![4-[[2-(2,3a,6a-Trimethyl-1,3,4,6-tetrahydropyrrolo[3,4-c]pyrrol-5-yl)-2-oxoethyl]amino]benzonitrile](/img/structure/B6994652.png)
![4-(3-fluorophenyl)-N-[3-(hydroxymethyl)pyridin-2-yl]-3-methylbutanamide](/img/structure/B6994656.png)
![6-[4-(3-Fluorophenyl)-3-methylbutanoyl]-1-methyl-2,4,5,7-tetrahydropyrazolo[3,4-c]pyridin-3-one](/img/structure/B6994667.png)
![N-[(2-bromopyridin-4-yl)methyl]-2-cyclopropylfuran-3-carboxamide](/img/structure/B6994683.png)


![(3-Fluoro-4-hydroxyphenyl)-[4-(2-pyridin-4-ylethyl)piperazin-1-yl]methanone](/img/structure/B6994708.png)
![2-[acetyl(methyl)amino]-N-(7-bromo-5-methyl-1H-indazol-3-yl)acetamide](/img/structure/B6994718.png)
![2-(2-Bicyclo[2.2.1]heptanyl)-1-[4-(1,3-thiazol-5-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B6994724.png)
![2-(2-Bicyclo[2.2.1]heptanyl)-1-(3-pyridin-2-ylazetidin-1-yl)ethanone](/img/structure/B6994725.png)
![N-[(4-chloro-3-fluoro-5-nitrophenyl)methyl]-5-ethyloxolane-2-carboxamide](/img/structure/B6994731.png)
